molecular formula C14H20N6 B14148878 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine CAS No. 89292-37-5

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine

Cat. No.: B14148878
CAS No.: 89292-37-5
M. Wt: 272.35 g/mol
InChI Key: FGWGSZCARQGPGX-UHFFFAOYSA-N
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Description

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a triazole ring. Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The starting material, 3-methylbenzyl chloride, is reacted with piperazine to form 4-[(3-methylphenyl)methyl]piperazine.

    Cyclization to form the triazole ring: The piperazine derivative is then reacted with an appropriate hydrazine derivative to form the triazole ring. This step often involves the use of a cyclization agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Final coupling: The resulting intermediate is then coupled with an amine derivative to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or triazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It has shown promising activity against various pathogens.

    Neuropharmacology: Due to its piperazine moiety, the compound is investigated for its potential use in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases.

    Cancer Research: The compound is evaluated for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In neuropharmacology, it may modulate neurotransmitter levels or receptor activity.

Comparison with Similar Compounds

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:

    1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a trifluoromethyl group, which may enhance its biological activity.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has different substituents on the piperazine and triazole rings, leading to variations in its biological properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the triazole moiety and are studied for their anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

89292-37-5

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C14H20N6/c1-11-3-2-4-12(9-11)10-19-5-7-20(8-6-19)14-16-13(15)17-18-14/h2-4,9H,5-8,10H2,1H3,(H3,15,16,17,18)

InChI Key

FGWGSZCARQGPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NNC(=N3)N

Origin of Product

United States

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